Cas no 81403-80-7 (Alfuzosin)

Alfuzosin structure
Alfuzosin structure
상품 이름:Alfuzosin
CAS 번호:81403-80-7
MF:C19H27N5O4
메가와트:389.44878411293
MDL:MFCD00865792
CID:60332
PubChem ID:2092

Alfuzosin 화학적 및 물리적 성질

이름 및 식별자

    • Alfuzosin
    • 2-Furancarboxamide, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-
    • SL 77499
    • Afluzosin
    • ALFUZOCIN
    • ALFUZOSIN HYDROCLORIDE
    • ALFUZOSINE
    • Alfuzosion
    • N-[3-[(4-Amino-6,7-dimethoxy-quinazolin-2-yl)methylamino]propyl]tetrahydrofuran-2-carboxamide
    • 2-FURANCARBOXAMIDE, (+/-)-N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)METHYLAMINO)PROPYL)TETRAHYDRO-
    • N-[3-[(4-amino-6,7-dimethoxy-quinazolin-2-yl)-methyl-amino]propyl]tetrahydrofuran-2-carboxamide;Alfuzosin
    • Alfusosine
    • NCGC00095152-19
    • BA164145
    • MLS006011887
    • Alfuzosinum (Latin)
    • Prestwick1_000322
    • BRD-A09056319-003-03-6
    • HMS3369K03
    • SBI-0206735.P001
    • F84998
    • NSC760065
    • DB00346
    • Alfuzosin- Bio-X
    • Alfuzosina
    • Alfuzosin (INN)
    • N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
    • D07124
    • Prestwick3_000322
    • N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide
    • KBioGR_001616
    • NCGC00095152-01
    • Pharmakon1600-01505263
    • 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-
    • MLS001424027
    • ALFUZOSIN [VANDF]
    • (+-)-N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furamide
    • SDCCGSBI-0206735.P002
    • Alfuzosina [Spanish]
    • Spectrum4_001208
    • alphuzosine
    • N-(3-((4-amino-6,7-dimethoxy-quinazolin-2-yl)- methyl-amino)propyl) tetrahydrofuran- 2-carboxamide
    • alfusozine
    • SL-7749910
    • HMS1922P11
    • SPBio_002244
    • HY-B0192
    • Prestwick0_000322
    • HMS2235O22
    • NSC-760065
    • HMS2051I10
    • NS00000621
    • n-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2-carboxamide
    • Alfuzosine [French]
    • Q2736873
    • Xatral
    • SL 77-499
    • HSDB 7290
    • AB00514667_12
    • CHEBI:51141
    • 90347YTW5F
    • SPECTRUM1505263
    • (+/-)-N-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)(METHYL)AMINO)PROPYL)TETRAHYDROFURAN-2-CARBOXAMIDE
    • MFCD00865792
    • ALFUZOSIN [HSDB]
    • SMR000466340
    • AB00514667-10
    • NC00109
    • BRD-A09056319-001-05-5
    • AB00514667_11
    • N-{3-[(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)(methyl)amino]propyl}oxolane-2-carboximidic acid
    • L001317
    • HMS3886O22
    • EN300-19766666
    • BDBM50033110
    • FT-0630891
    • N1-(4-amino-6,7-dimethoxyquinazol-2-yl)-N1-methyl-N2-(tetrahydrofuroyl-2)-propylenediamine
    • ALFUZOSIN [MI]
    • AB00514667
    • NCGC00095152-04
    • N-[3-[(4-amino-6,7-dimethoxy-quinazolin-2-yl)- methyl-amino]propyl] tetrahydrofuran- 2-carboxamide
    • MS-26479
    • HMS2093O06
    • GTPL7109
    • ALFUZOSIN [INN]
    • 81403-80-7
    • SR-01000759345-4
    • HMS3749I05
    • Spectrum3_001063
    • Alfuzosinum
    • N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}tetrahydrofuran-2-carboxamide
    • NCGC00095152-05
    • DTXCID6028105
    • Spectrum2_000505
    • N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide
    • DTXSID6048549
    • CCG-39585
    • SPBio_000429
    • N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)
    • KBio3_001866
    • Xatral (TN)
    • 1100050-87-0
    • SR-01000759345
    • AKOS005574697
    • Alfuzosinum [Latin]
    • Prestwick2_000322
    • HMS3393I10
    • MLS000759449
    • NSC 760065
    • 2-Furancarboxamide,N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-
    • NCGC00095152-02
    • NCGC00095152-07
    • Alfuzosin [INN:BAN]
    • A840122
    • CCG-100859
    • G04CA01
    • N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}oxolane-2-carboxamide
    • (methyl)amino)propyl)tetrahydrofuran-2-carboxamide
    • BPBio1_000357
    • UNII-90347YTW5F
    • SCHEMBL34477
    • NCGC00095152-03
    • AB00514667-09
    • ALFLUZOCIN
    • AB00514667-07
    • CHEMBL709
    • BSPBio_002646
    • Spectrum5_000817
    • ALFUZOSIN [WHO-DD]
    • BSPBio_000323
    • ALFLUZOSIN
    • s5766
    • (+/-)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furamide
    • BRD-A09056319-001-02-2
    • N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide (ACI)
    • N-[3-[N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-(methyl)amino]propyl]tetrahydrofuran-2-carboxamide
    • SL 77499-10
    • BRD-A09056319-003-07-7
    • BRD-A09056319-003-08-5
    • STK643675
    • DB-056523
    • MDL: MFCD00865792
    • 인치: 1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)
    • InChIKey: WNMJYKCGWZFFKR-UHFFFAOYSA-N
    • 미소: O=C(C1CCCO1)NCCCN(C)C1N=C2C(C=C(C(=C2)OC)OC)=C(N)N=1

계산된 속성

  • 정밀분자량: 389.20600
  • 동위원소 질량: 389.206304
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 28
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 511
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 112
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 색과 성상: 백색 결정 분말
  • 밀도: 1.272
  • 융해점: 183-186°C
  • 비등점: °Cat760mmHg
  • 플래시 포인트: °C
  • 굴절률: 1.62
  • PSA: 111.83000
  • LogP: 2.32280

Alfuzosin 보안 정보

Alfuzosin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17722-25mg
Alfuzosin
81403-80-7 98%
25mg
¥869.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A877260-10mg
Alfuzosin
81403-80-7 ≥99%
10mg
¥856.80 2022-09-03
S e l l e c k ZHONG GUO
S5766-25mg
Alfuzosin
81403-80-7 99.74%
25mg
¥794.75 2023-11-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A55370-10mg
Alfuzosin
81403-80-7 98%
10mg
¥688.0 2023-09-08
TRC
A215435-250mg
Alfuzosin
81403-80-7
250mg
$ 333.00 2023-09-09
MedChemExpress
HY-B0192-10mM*1mLinDMSO
Alfuzosin
81403-80-7 99.67%
10mM*1mLinDMSO
¥785 2022-03-28
Enamine
EN300-19766666-2.5g
N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}oxolane-2-carboxamide
81403-80-7
2.5g
$191.0 2023-09-16
Enamine
EN300-19766666-5g
N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}oxolane-2-carboxamide
81403-80-7
5g
$379.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-495484-100mg
Alfuzosin,
81403-80-7
100mg
¥1106.00 2023-09-05
Aaron
AR00IL98-100mg
2-Furancarboxamide,N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-
81403-80-7 99%
100mg
$344.00 2025-02-28

Alfuzosin 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  overnight, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 -
참조
Combining Isocyanides with Carbon Dioxide in Palladium-Catalyzed Heterocycle Synthesis: N3-Substituted Quinazoline-2,4(1H,3H)-diones via a Three-Component Reaction
Mampuys, Pieter; et al, ACS Catalysis, 2017, 7(8), 5549-5556

합성 방법 2

반응 조건
1.1 Solvents: 2-Methyl-2-butanol ;  rt
1.2 Solvents: Toluene ;  rt
1.3 16 h, 110 °C; 110 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 10 - 11
참조
Chemoselective calcium-catalyzed direct amidation of carboxylic esters
Nguyen, D. Thao; et al, RSC Advances, 2015, 5(95), 77658-77661

합성 방법 3

반응 조건
참조
Combining Isocyanides with Carbon Dioxide in Palladium-Catalyzed Heterocycle Synthesis: N3-Substituted Quinazoline-2,4(1H,3H)-diones via a Three-Component Reaction
Mampuys, Pieter; et al, ACS Catalysis, 2017, 7(8), 5549-5556

합성 방법 4

반응 조건
1.1 Catalysts: Calcium iodide Solvents: Toluene ;  1 h, rt
2.1 Solvents: 2-Methyl-2-butanol ;  rt
2.2 Solvents: Toluene ;  rt
2.3 16 h, 110 °C; 110 °C → rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 10 - 11
참조
Chemoselective calcium-catalyzed direct amidation of carboxylic esters
Nguyen, D. Thao; et al, RSC Advances, 2015, 5(95), 77658-77661

합성 방법 5

반응 조건
참조
Cobalt-Catalyzed Direct Aminocarbonylation of Ethers: Efficient Access to α-Amide Substituted Ether Derivatives
Wang, Le-Cheng; et al, Angewandte Chemie, 2022, 61(23),

합성 방법 6

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Cobalt(II) acetylacetonate Solvents: Tetrahydrofuran ;  24 h, 60 bar, 120 °C
2.1 -
참조
Cobalt-Catalyzed Direct Aminocarbonylation of Ethers: Efficient Access to α-Amide Substituted Ether Derivatives
Wang, Le-Cheng; et al, Angewandte Chemie, 2022, 61(23),

Alfuzosin Raw materials

Alfuzosin Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:81403-80-7)Alfuzosin
A840122
순결:99%
재다:1g
가격 ($):315.0